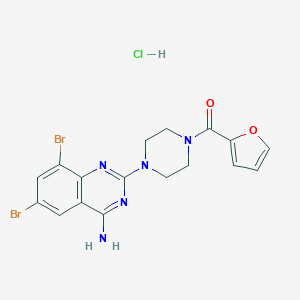
Indisperse
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indisperse is a novel drug delivery system that has gained significant attention in recent years due to its unique properties. It is a type of nanoparticle-based drug delivery system that has the potential to revolutionize the field of medicine.
Mécanisme D'action
The mechanism of action of Indisperse nanoparticles involves the controlled release of drugs at the target site. The nanoparticles are designed to release the drug in a sustained manner, which ensures that the drug remains in the target site for a longer period of time. This results in improved drug efficacy and reduced toxicity.
Effets Biochimiques Et Physiologiques
Indisperse nanoparticles have been shown to have several biochemical and physiological effects. They can improve the solubility and stability of drugs, enhance drug absorption, and reduce drug degradation. Additionally, Indisperse nanoparticles can improve drug distribution and reduce drug clearance, resulting in improved drug efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Indisperse nanoparticles have several advantages for lab experiments. They are easy to synthesize, have a high drug loading capacity, and can be tailored to release the drug in a controlled manner. However, there are also some limitations to using Indisperse nanoparticles in lab experiments. They can be difficult to characterize, and their stability can be affected by environmental factors such as temperature and pH.
Orientations Futures
There are several future directions for the development of Indisperse nanoparticles. One area of research is the optimization of the synthesis method to improve the reproducibility and scalability of the nanoparticles. Additionally, there is a need to develop new methods for characterizing the nanoparticles and understanding their interactions with biological systems. Finally, there is a need to explore new applications for Indisperse nanoparticles, such as in gene therapy and regenerative medicine.
Conclusion:
In conclusion, Indisperse is a promising drug delivery system that has the potential to revolutionize the field of medicine. It has been extensively studied for its potential applications in drug delivery, and has been shown to improve the bioavailability and efficacy of drugs, reduce toxicity, and enhance targeted drug delivery. While there are some limitations to using Indisperse nanoparticles in lab experiments, there are also several future directions for their development and application.
Méthodes De Synthèse
Indisperse nanoparticles are synthesized using a bottom-up approach, which involves the assembly of small molecules into larger structures. The most common method used for synthesizing Indisperse nanoparticles is the solvent evaporation method. In this method, the drug and polymer are dissolved in a volatile organic solvent, and the resulting solution is emulsified in an aqueous phase to form nanoparticles. The solvent is then evaporated, leaving behind the drug-loaded nanoparticles.
Applications De Recherche Scientifique
Indisperse has been extensively studied for its potential applications in drug delivery. It has been shown to improve the bioavailability and efficacy of drugs, reduce toxicity, and enhance targeted drug delivery. Indisperse nanoparticles have been used to deliver a wide range of drugs, including anticancer drugs, anti-inflammatory drugs, and antibiotics.
Propriétés
Numéro CAS |
123515-90-2 |
|---|---|
Nom du produit |
Indisperse |
Formule moléculaire |
Ag73Cu4In5Sn17Zn |
Poids moléculaire |
10786 g/mol |
InChI |
InChI=1S/73Ag.4Cu.5In.17Sn.Zn |
Clé InChI |
OVTHIUBGAJMWHZ-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[Cu].[Zn].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Zn].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonymes |
Indisperse Indisperse 10 Indisperse 5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



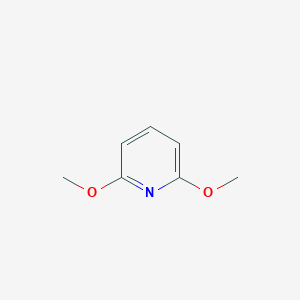

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
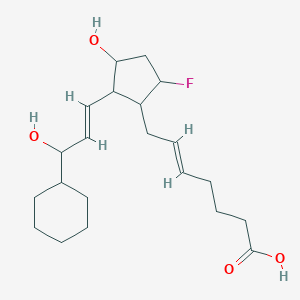
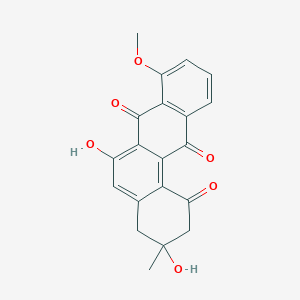
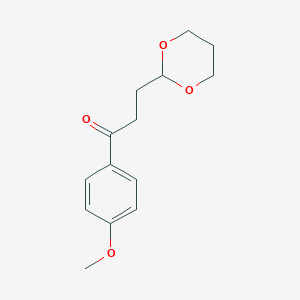
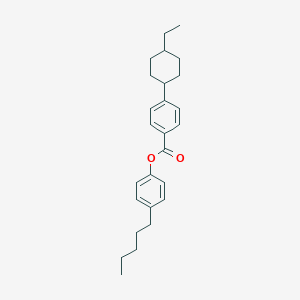
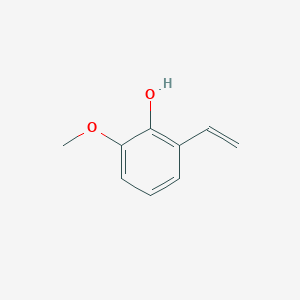
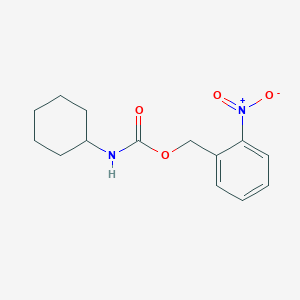
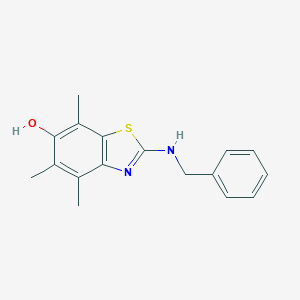
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

